Lamivudine Acid - 173602-25-0

Lamivudine Acid

Catalog Number: EVT-272464
CAS Number: 173602-25-0
Molecular Formula: C8H9N3O4S
Molecular Weight: 243.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lamivudine impurity A RS is a bioactive chemical.
Source and Classification

Lamivudine is derived from cytosine, a naturally occurring nucleobase. It is classified as a nucleoside analog due to its structural similarity to the natural nucleosides found in DNA and RNA. The compound is recognized for its therapeutic applications in antiviral therapies, particularly in combination regimens for managing HIV infection and chronic hepatitis B.

Synthesis Analysis

The synthesis of lamivudine involves several key steps that ensure high yields and purity. A typical method includes:

  1. Glycosylation Reaction: This step involves the reaction of a protected form of cytosine with a suitable glycosyl donor. The use of protecting groups is crucial to prevent unwanted reactions during subsequent steps.
  2. Deprotection: After forming the glycoside, the protecting groups are removed to yield lamivudine.
  3. Recrystallization: The product is purified through recrystallization, which enhances the purity level often above 99% .

A detailed synthesis method includes:

  • Reacting menthol with oxoethanoic acid under reflux conditions to create an ester intermediate.
  • Utilizing sodium bisulfite in a mild reaction environment to facilitate further transformations .
Molecular Structure Analysis

The molecular structure of lamivudine consists of an oxathiolane ring, which is essential for its biological activity. The key features include:

  • Molecular Formula: C_8H_10N_2O_3S
  • Molecular Weight: Approximately 229.24 g/mol
  • Functional Groups: The structure contains an amino group, hydroxymethyl group, and a carboxylic acid group, contributing to its solubility and interaction with viral enzymes.

The stereochemistry around the oxathiolane ring is critical for its function as an inhibitor of reverse transcriptase .

Chemical Reactions Analysis

Lamivudine participates in several chemical reactions relevant to its synthesis and functionality:

  • Glycosylation Reactions: These are essential for forming the nucleoside backbone.
  • Reduction Reactions: Often involve sodium borohydride or similar reagents to convert intermediates into lamivudine.
  • Acid-Base Reactions: Used during purification processes where pH adjustments are necessary for crystallization .

The synthesis typically achieves high yields (up to 40% in some cases) by optimizing reaction conditions such as temperature and time .

Mechanism of Action

Lamivudine functions primarily as a nucleoside reverse transcriptase inhibitor. Its mechanism involves:

  1. Incorporation into Viral DNA: Lamivudine is phosphorylated intracellularly to its active triphosphate form, which mimics the natural nucleotide cytidine triphosphate.
  2. Chain Termination: Once incorporated into the growing viral DNA chain during replication, it prevents further elongation due to the lack of a 3'-hydroxyl group.

This action effectively halts viral replication, making it a potent agent against HIV and hepatitis B .

Physical and Chemical Properties Analysis

Lamivudine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Melting Point: Ranges from 176.2 °C to 177.1 °C.
  • pH Stability: Maintains stability across a wide pH range but requires careful handling in acidic or basic environments .
Applications

Lamivudine has significant applications in clinical settings:

  • Antiretroviral Therapy: Used as part of combination therapy for HIV-infected individuals, enhancing treatment efficacy and reducing viral load.
  • Hepatitis B Treatment: Effective in managing chronic hepatitis B infections by suppressing viral replication.
  • Research Applications: Studied for potential use against other viral infections and in developing new antiviral agents.
Mechanistic Insights into Enzymatic Inhibition

Structural Basis of Reverse Transcriptase Binding Dynamics

Lamivudine (3TC), a cytidine analogue with an oxathiolane ring replacing the natural sugar moiety, exerts antiviral effects through targeted inhibition of retroviral reverse transcriptases (RTs). Structural studies of HIV-1 RT complexed with lamivudine triphosphate (3TC-TP) reveal two distinct binding conformations at the nucleotide-binding site (N-site): a non-productive state (distance: ~8 Å between primer 3′-OH and 3TC-TP’s α-phosphate) and a rare productive state (~4.8 Å distance), enabling slow incorporation into viral DNA [1] [8]. Key interactions include:

  • Hydrogen bonding: 3TC-TP’s cytosine base pairs with template guanine via Watson-Crick bonding.
  • Steric constraints: The oxathiolane sulfur atom induces repulsion with Met184 in HIV-1 RT (Met204 in HBV RT), forcing side-chain displacement [1] [10].
  • Resistance mutations: M184V substitution in HIV-1 RT (M204V in HBV RT) introduces a smaller valine side chain, reducing steric clash with 3TC-TP and decreasing binding affinity >100-fold [1] [3] [10]. This mutation also repositions catalytic aspartates (D110, D185, D186), impairing 3TC-TP coordination [8].

Table 1: Structural Parameters of 3TC-TP Binding to HIV-1 RT

ParameterNon-productive StateProductive StateM184V Mutant
C3′-OH to Pα Distance (Å)8.04.8>8.0
K65 InteractionStrong (<3.5 Å)AbsentWeak
Met184 PositionDisplacedDisplacedMinimal displacement
Incorporation Rate (kpol)LowModerateVery low

Stereochemical Influences on Nucleotide Analogue Incorporation

Lamivudine’s unnatural L-configuration is pivotal for its selectivity. Unlike natural D-nucleosides, the L-enantiomer evades recognition by human polymerases while maintaining affinity for viral RTs [1] [6]. Stereochemical impacts include:

  • Kinetic discrimination: HIV-1 RT incorporates 3TC-TP with a lower catalytic rate (kcat = 0.02 s−1) compared to natural dCTP (kcat = 30 s−1), though binding affinity (Kd) remains similar. The slow incorporation stems from conformational rearrangements required to achieve the productive state [1] [9].
  • Stereoselective phosphorylation: Cellular kinases phosphorylate L-3TC less efficiently than D-enantiomers, but resistance to deamination extends intracellular half-life, favoring accumulation of active 3TC-TP [1] [2].
  • Mitochondrial toxicity avoidance: Human DNA polymerase γ (Pol γ) exhibits >10,000-fold lower affinity for 3TC-TP than HIV-1 RT due to steric exclusion of the L-sugar conformation in Pol γ’s active site [1] [4].

Table 2: Stereochemical Selectivity of Lamivudine Activation and Incorporation

ParameterHIV-1 RTHuman Pol γHBV RT
Kd for 3TC-TP (μM)0.8>1000.5
kcat/Km (M−1s−1)1,200<1950
Deamination Rate (t1/2)>24 hours->24 hours

Comparative Analysis of Chain Termination Efficiency Across Retroviral Enzymes

Lamivudine acts as an obligate chain terminator due to its 3′-deoxy structure. Upon incorporation into nascent DNA, the absent 3′-OH prevents phosphodiester bond formation with incoming nucleotides. However, termination efficiency varies across retroviral enzymes:

  • HIV-1 vs. HBV RT: Both enzymes incorporate 3TC-monophosphate (3TC-MP) efficiently, but HBV RT exhibits 2-fold higher processivity before termination. Structural modeling suggests HBV RT’s unique TP domain stabilizes the DNA complex, delaying dissociation post-incorporation [3] [6] [9].
  • Resistance development: M184V in HIV-1 RT reduces 3TC-TP incorporation efficiency by 100-fold, while HBV’s M204V/L180M double mutant decreases susceptibility 1,000-fold. Additional mutations (e.g., HBV RT S202G) exacerbate resistance by enlarging the N-site to accommodate 3TC-TP without steric penalty [10] [6].
  • Delayed termination effects: Unlike classical chain terminators (e.g., zidovudine), 3TC-MP permits incorporation of 1–2 subsequent nucleotides before termination in HBV RT complexes, a phenomenon termed "delayed chain termination". This reduces susceptibility to phosphorolytic excision—a common resistance mechanism for other NRTIs [9]:
\text{Excision rate of 3TC-MP by HIV-1 RT (ATP-dependent): } 0.04 \text{ min}^{-1}  \text{Excision rate of AZT-MP: } 2.1 \text{ min}^{-1}  

Table 3: Chain Termination Efficiency in Retroviral Enzymes

ParameterHIV-1 RTHBV RTHIV-1 RT M184VHBV RT M204V/L180M
IC50 (nM)5–1510–20500–1,5001,000–5,000
Nucleotides Added Post-3TC-MP01–203–4
Excision Rate (min−1)0.040.020.010.005

Lamivudine’s efficacy is thus governed by a delicate balance of stereochemistry, enzyme kinetics, and structural flexibility of target RTs. Insights from these mechanisms inform the design of novel L-nucleosides with optimized resistance profiles [1] [10].

Properties

CAS Number

173602-25-0

Product Name

Lamivudine Acid

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1

InChI Key

PIIRVEZNDVLYQA-UHFFFAOYSA-N

SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Lamivudine impurity A RS; Lamivudine impurity A; Lamivudine specified impurity A;

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.